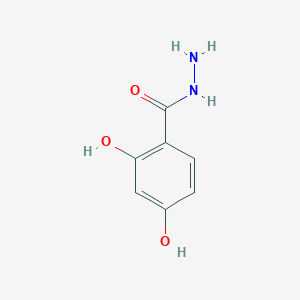

2,4-Dihydroxybenzohydrazide

Overview

Description

2,4-Dihydroxybenzohydrazide is a phenolic hydrazide . It has a linear formula of (OH)2C6H3CONHNH2 and a molecular weight of 168.15 .

Synthesis Analysis

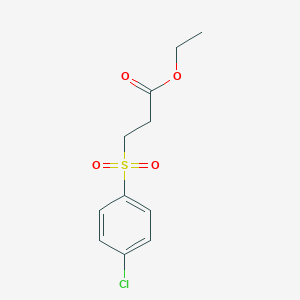

2,4-Dihydroxybenzohydrazide can be prepared by employing ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagents . In a study, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies .Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxybenzohydrazide is confirmed by spectral methods . The SMILES string representation is NNC(=O)c1ccc(O)cc1O .Physical And Chemical Properties Analysis

The melting point of 2,4-Dihydroxybenzohydrazide is between 247-250 °C .Scientific Research Applications

Design and Synthesis

2,4-Dihydroxybenzohydrazide is used in the design and synthesis of various organic compounds. In one study, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies .

Antimicrobial Activity

The compound has shown interesting antibacterial activity. For instance, one of the substances synthesized from 2,4-dihydroxybenzohydrazide showed significant antibacterial activity against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 .

Antiproliferative Activity

2,4-Dihydroxybenzohydrazide has been used in the screening of antiproliferative activity. The compound N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value .

Acute Toxicity Assessment

The compound has been used in the assessment of acute toxicity of various substances. In one study, the toxicity of six hydrazide–hydrazones was tested in vivo on Danio rerio embryos using the Fish Embryo Acute Toxicity (FET) test procedure .

Cancer Therapy

Hydrazide–hydrazones, based on 2,4-Dihydroxybenzohydrazide, constitute a promising class of organic compounds for the treatment of infections and in cancer therapy .

Chemical Industry

2,4-Dihydroxybenzohydrazide is commercially available and used in the chemical industry for the synthesis of various other compounds .

Safety and Hazards

Mechanism of Action

Target of Action

2,4-Dihydroxybenzohydrazide is a phenolic hydrazide . It has been found to exhibit interesting antibacterial activity against Gram-positive bacterial strains, including MRSA—Staphylococcus aureus ATCC 43300 . This suggests that the primary targets of this compound are likely bacterial cells, particularly those of the Staphylococcus aureus species.

Mode of Action

It is known that the compound has been shown to inhibit the proliferation of cancer cells . This suggests that it may interact with its targets (bacterial cells or cancer cells) by disrupting their normal cellular processes, leading to inhibited growth or death of the cells.

Biochemical Pathways

Given its observed antibacterial and anticancer activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these cells, leading to their inhibited growth or death .

Result of Action

The primary result of the action of 2,4-Dihydroxybenzohydrazide is the inhibition of the growth of certain bacterial and cancer cells . In particular, the compound has been found to exhibit interesting antibacterial activity against Gram-positive bacterial strains, including MRSA—Staphylococcus aureus ATCC 43300 . It has also been found to inhibit the proliferation of cancer cells .

properties

IUPAC Name |

2,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUHTXVZGIOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157435 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13221-86-8 | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

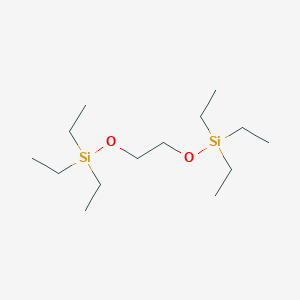

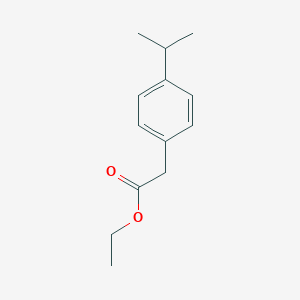

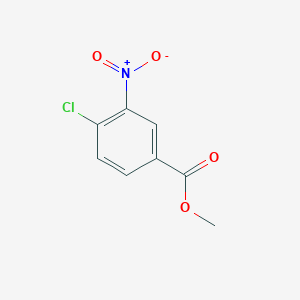

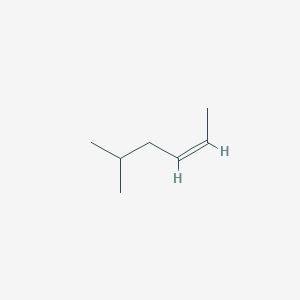

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common structural features of 2,4-Dihydroxybenzohydrazide derivatives and how do they influence their crystal structures?

A1: 2,4-Dihydroxybenzohydrazide derivatives often exhibit a common structural motif: two aromatic rings connected by a hydrazone linkage (C=N-NH). The relative orientation of these rings, characterized by their dihedral angle, varies depending on the substituents on the aromatic rings. This influences their packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds, primarily involving the hydroxyl (-OH) and amine (-NH) groups. For example, in (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle between the rings is 4.2°, and molecules are linked into layers by O—H⋯O and N—H⋯O hydrogen bonds []. Similarly, in N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, the dihedral angle is 8.5°, and intermolecular O—H⋯O hydrogen bonds form layers within the crystal structure [].

Q2: Can you provide an example of how modifications to the 2,4-Dihydroxybenzohydrazide scaffold have led to the discovery of biologically active compounds?

A2: Researchers exploring inhibitors of the KRAS-PDEδ interaction, crucial for the oncogenic activity of KRAS-mutated cancers, utilized a structure-based drug design approach starting from a 2,4-Dihydroxybenzohydrazide scaffold []. This led to the discovery of (E)-N′‐((3‐(tert‐butyl)‐2‐hydroxy‐6,7,8,9‐tetrahydrodibenzo[b,dfuran‐1‐yl)methylene)‐2,4‐dihydroxybenzohydrazide (NHTD). This compound demonstrated promising in vitro and in vivo activity by disrupting the KRAS-PDEδ interaction, inhibiting KRAS signaling, and suppressing tumor growth in preclinical models []. This example highlights the potential of modifying the 2,4-Dihydroxybenzohydrazide scaffold to develop new therapeutic agents.

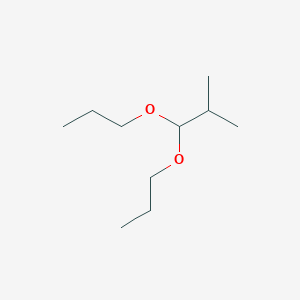

Q3: What are the typical solvents used for the synthesis and characterization of 2,4-Dihydroxybenzohydrazide derivatives?

A3: Methanol is commonly employed both as a solvent and a reactant in the synthesis and characterization of 2,4-Dihydroxybenzohydrazide derivatives. For instance, (E)-N′-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide methanol solvate was obtained from a reaction utilizing methanol []. This highlights the importance of solvent choice in influencing the final structure and properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.